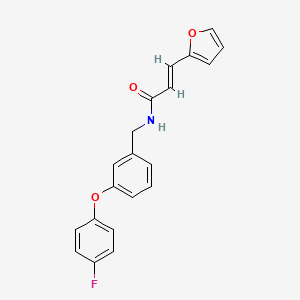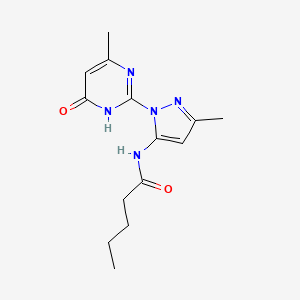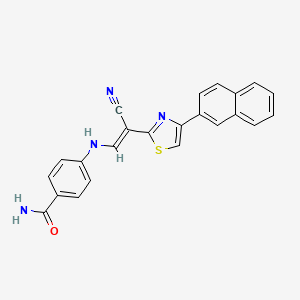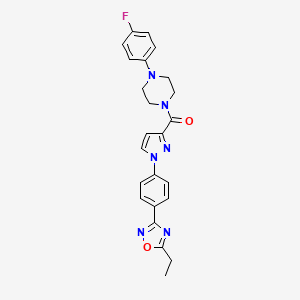![molecular formula C13H22N2O B2633921 N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea CAS No. 667865-02-3](/img/structure/B2633921.png)
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. 2.1]hept-5-en-2-yl-N'-butyl-N-methylurea.
Mecanismo De Acción
The mechanism of action of N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea is not fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in the biosynthesis of essential metabolites in target organisms. This leads to the disruption of cellular processes and ultimately, cell death.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea has been shown to have a range of biochemical and physiological effects on target organisms. In plants, the compound inhibits the activity of enzymes involved in the biosynthesis of chlorophyll and carotenoids, leading to a decrease in photosynthetic activity and ultimately, plant death. In animals, the compound has been shown to have antitumor and antibacterial effects, although the exact mechanisms are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields under controlled conditions. The compound is also stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a new class of bioactive compounds for use in medicine and agriculture. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.
Métodos De Síntesis
The synthesis of N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea involves the reaction of butylamine and methyl isocyanate with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, and under controlled conditions of temperature and pressure. The yield of the synthesis method varies depending on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea has been studied for its potential applications as a herbicide, insecticide, and fungicide in agriculture. It has also been investigated for its antibacterial, antifungal, and antitumor properties in medicine. The compound has shown promising results in vitro and in vivo studies, demonstrating its potential as a new class of bioactive compounds.
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-3-butyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-4-7-14-13(16)15(2)12-9-10-5-6-11(12)8-10/h5-6,10-12H,3-4,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSHPYPGPUDCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N(C)C1CC2CC1C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2633838.png)

![(2Z)-2-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2633844.png)




![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide](/img/structure/B2633851.png)
![N-[1-(2-Methylphenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2633853.png)
![Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate](/img/structure/B2633854.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2633855.png)

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2633858.png)
